Ropinirole D3 Hydrochloride

Description

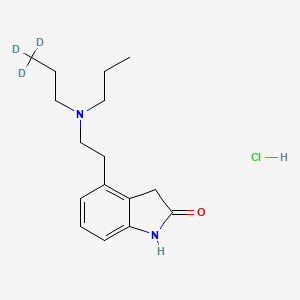

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-[2-[propyl(3,3,3-trideuteriopropyl)amino]ethyl]-1,3-dihydroindol-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O.ClH/c1-3-9-18(10-4-2)11-8-13-6-5-7-15-14(13)12-16(19)17-15;/h5-7H,3-4,8-12H2,1-2H3,(H,17,19);1H/i1D3; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDXHAEQXIBQUEZ-NIIDSAIPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CCC1=C2CC(=O)NC2=CC=C1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CCN(CCC)CCC1=C2CC(=O)NC2=CC=C1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.85 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Isotopic Labeling Strategies for Ropinirole D3 Hydrochloride

Chemical Synthesis Routes for Ropinirole (B1195838) and its Deuterated Variants

The synthesis of Ropinirole and its isotopically labeled counterparts involves multi-step chemical processes. These routes have evolved from initial discovery pathways to more efficient and scalable methods suitable for commercial production.

Established Synthetic Pathways for Ropinirole Hydrochloride

Ropinirole, chemically known as 4-[2-(di-n-propylamino)ethyl]-1,3-dihydro-2H-indolin-2-one, is a non-ergot dopamine (B1211576) agonist. acs.org Several synthetic routes for its hydrochloride salt have been established, often involving the construction of the core indolone (or oxindole) heterocyclic system.

Alternative approaches have been developed to improve efficiency and reduce costs. One such improved process involves the cyclization of β-phenylethanol with polyformaldehyde in concentrated hydrochloric acid. researchgate.net Another route employs the ferric chloride-mediated cyclization of β-nitrostyrenes to form 3-chlorooxindole intermediates. acs.org A significant challenge in some early large-scale syntheses was the final step, where the reaction of 4-(2-bromoethyl)-1,3-dihydro-2H-indolin-2-one with di-n-propylamine resulted in a mixture of the desired product and a significant amount of an elimination by-product (styrene). acs.org This issue was later rectified by using a tosylate precursor instead of the bromide, which favored the desired substitution reaction and significantly improved the yield of Ropinirole to around 85-88%. acs.org

| Starting Material | Key Intermediates/Reactions | Number of Steps | Reported Overall Yield | Reference |

|---|---|---|---|---|

| Isochroman | Sommelet oxidation, Royer cyclization | 9 | 12-25% | rsc.org |

| (2-methyl-3-nitrophenyl)acetic acid | Reissert indole (B1671886) synthesis | Multistep | Not specified | researchgate.net |

| 2-(2-bromoethyl)benzaldehyde | β-nitrostyrene, 3-chlorooxindole | - | 57% (from bromide precursor) | acs.org |

| Naphthalene derivative | Birch reduction, Ozonolysis | 4 | ~45% | rsc.org |

Novel and Efficient Synthetic Approaches for Indolone Derivatives

The indolone scaffold is central to Ropinirole's structure, and advancements in its synthesis are critical. Indole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, prompting extensive research into new synthetic methods. novapublishers.comnih.gov

Modern synthetic organic chemistry has provided several innovative strategies for constructing indole and indolone rings. These include:

Palladium-Catalyzed Cross-Coupling Reactions : These methods offer efficient ways to form key carbon-carbon or carbon-nitrogen bonds necessary for building the heterocyclic system. For instance, cross-coupling of enol triflates derived from N-methyl-2-indolone with organostannanes has been explored. researchgate.net

C-H Activation/Functionalization : This approach is highly atom-economical and allows for the direct modification of the indole core. researchgate.net It avoids the need for pre-functionalized starting materials, thus shortening synthetic routes.

Multi-Component Reactions (MCRs) : MCRs allow for the construction of complex molecules like indolone derivatives in a single step from three or more starting materials, which is highly efficient. researchgate.net The use of versatile building blocks like ketene (B1206846) dithioacetals has enabled the synthesis of various fused heterocyclic systems. researchgate.net

Photocatalysis : The use of light to drive chemical reactions under mild conditions is a growing area. Photocatalytic methods, often using ruthenium or other transition metals, are being developed for the synthesis and modification of medically relevant compounds. assumption.edu

These novel methodologies provide powerful tools for creating diverse libraries of indolone derivatives, which can be instrumental in developing new therapeutic agents or optimizing existing synthetic routes. novapublishers.comnih.gov

Design and Execution of Deuterium (B1214612) Incorporation for Ropinirole D3 Hydrochloride

The synthesis of this compound requires the specific incorporation of three deuterium atoms into the Ropinirole molecule. The design of such a synthesis hinges on site-selective labeling techniques. While the exact synthesis for the "D3" variant is not detailed in the provided search results, strategies can be inferred from methods used for other deuterated isotopologues like Ropinirole-d7 and Ropinirole-d14. veeprho.comvulcanchem.commedchemexpress.com

Deuterium incorporation can be achieved through two primary strategies:

Using Deuterated Building Blocks : A synthetic precursor containing the required deuterium atoms can be carried through the established synthetic pathway. For example, a deuterated version of a key intermediate could be prepared and then used in the final steps of the Ropinirole synthesis. assumption.edud-nb.info

Hydrogen-Deuterium Exchange (HIE) : This involves exchanging specific hydrogen atoms on the Ropinirole molecule or a late-stage intermediate with deuterium from a deuterium source like deuterium oxide (D₂O) or D₂ gas. researchgate.netnih.gov

A study has demonstrated an efficient method for the deuteration of β-amino C-H bonds in various N-alkylamine-based drugs, including Ropinirole. nih.gov This process uses a Lewis acid catalyst (B(C₆F₅)₃) and acetone-d6 (B32918) as the deuterium source. The reaction proceeds through an enamine intermediate, leading to high levels of deuterium incorporation at the β-position of the N-alkylamine side chain. nih.gov For Ropinirole, this method resulted in 63% deuteration at the benzylic C1-H bonds and 86% at the C2'-H bonds of the N-propyl group. nih.gov To achieve the specific "D3" labeling, one could potentially use a deuterated version of di-n-propylamine in the final alkylation step or employ a site-selective HIE reaction under controlled conditions.

Principles and Techniques of Stable Isotope Labeling

Isotopic labeling is a powerful technique where an atom in a molecule is replaced by one of its isotopes. In pharmaceutical sciences, stable (non-radioactive) isotopes like deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are frequently used. creative-proteomics.commetsol.com

Deuteration as a Tool in Drug Development and Research

Deuteration, the replacement of hydrogen (¹H) with its stable isotope deuterium (²H or D), has become a valuable strategy in drug development. nih.govresearchgate.net The fundamental principle behind its utility is the kinetic isotope effect (KIE). researchgate.net The bond between carbon and deuterium (C-D) is stronger and more stable than the carbon-hydrogen (C-H) bond. researchgate.net Consequently, chemical reactions that involve the breaking of this bond, such as those mediated by metabolic enzymes (e.g., cytochrome P450), occur at a slower rate. researchgate.netplos.org

This slowing of metabolism can have several beneficial effects on a drug's pharmacokinetic profile:

Enhanced Half-Life : By reducing the rate of metabolic clearance, deuteration can increase a drug's half-life and exposure (AUC) in the body. researchgate.netnih.gov

Altered Metabolic Pathways : Deuteration at a primary site of metabolism can redirect the process towards alternative pathways, which may reduce the formation of toxic metabolites. nih.govresearchgate.net

The first deuterated drug approved by the U.S. Food and Drug Administration (FDA) was deutetrabenazine, which demonstrated the clinical viability of this approach. nih.govresearchgate.net Deuterated compounds are also essential tools in research, used as internal standards for highly accurate quantification in mass spectrometry-based bioanalysis and to trace the metabolic fate of drugs. veeprho.comnih.gov

Methodological Considerations for Site-Specific Deuterium Labeling

The effectiveness of deuteration often depends on the precise location of the deuterium atoms within the molecule. Therefore, developing methods for site-specific labeling with high isotopic purity is a critical area of research. d-nb.info While late-stage HIE can introduce deuterium broadly across a molecule, this often results in a mixture of isotopologues (molecules differing in the number of deuterium atoms) and isotopomers (molecules differing in the position of deuterium), which is undesirable for a pharmaceutical product. d-nb.info

Several advanced techniques have been developed to achieve site-specific deuteration:

Catalytic Hydrogen Isotope Exchange (HIE) : Transition metal catalysts, particularly those based on iridium, ruthenium, and palladium, are widely used to activate specific C-H bonds and facilitate their exchange with deuterium from sources like D₂O or D₂ gas. researchgate.netmusechem.comresearchgate.net

Organocatalysis : Metal-free catalytic systems using organic molecules have also been developed for deuteration, offering mild reaction conditions. nih.gov For example, N-heterocyclic carbenes can catalyze the deuteration of aldehydes. nih.gov

Photocatalysis and Radical Methods : Visible-light-induced photocatalysis provides a mild and sustainable approach for deuteration. assumption.edursc.org These methods often proceed via radical intermediates and can use D₂O as the deuterium source. rsc.org

Synthesis with Deuterated Building Blocks : A highly reliable method for ensuring isotopic purity and specific placement is to incorporate a deuterated precursor during the total synthesis of the molecule. d-nb.infoacs.org This "bottom-up" strategy offers precise control over the final deuterated product. nih.gov

The choice of method depends on factors such as the complexity of the target molecule, the desired site of labeling, the required isotopic enrichment, and the scalability of the process. d-nb.infocreative-proteomics.com

| Deuteration Method | Key Features | Typical Reagents/Catalysts | Reference |

|---|---|---|---|

| Catalytic HIE | Site-selective C-H activation | Iridium, Ruthenium, Palladium catalysts; D₂O, D₂ gas | musechem.com, researchgate.net |

| Organocatalysis | Metal-free, mild conditions | N-heterocyclic carbenes, organic bases | nih.gov |

| Photocatalysis | Uses visible light, sustainable | Photocatalysts (e.g., Ru-based), D₂O | assumption.edu, rsc.org |

| Deuterated Building Blocks | High isotopic purity, precise location | LiAlD₄, CD₃Li, deuterated precursors | d-nb.info, nih.gov |

Advanced Pharmacological Characterization and Receptor Binding Profiles of Ropinirole and Its Deuterated Analogues Preclinical

Dopamine (B1211576) Receptor Binding Kinetics and Selectivity

Affinity and Potency at Dopamine D2, D3, and D4 Receptor Subtypes (e.g., Ki, pEC50 values)

Ropinirole (B1195838) demonstrates a distinct binding profile across the D2-like receptor family, which includes the D2, D3, and D4 subtypes. Its binding affinity and functional potency have been quantified in various preclinical studies.

In functional assays using Chinese hamster ovary cells expressing human dopamine receptors, ropinirole showed selectivity for the D3 receptor subtype. The functional potencies, represented as pEC50 values, were 8.4 at the hD3 receptor, 7.4 at the hD2 receptor, and 6.8 at the hD4 receptor. This indicates a 10-fold greater potency at the D3 receptor compared to the D2 receptor. In radioligand binding studies, ropinirole's affinity for the human D2 receptor, expressed as a Ki (inhibition constant), was determined to be 29 nM.

Interactive Data Table: Preclinical Receptor Binding and Potency of Ropinirole

| Receptor Subtype | Parameter | Value | Species | Reference |

| Dopamine D2 | pEC50 | 7.4 | Human | researchgate.net |

| Dopamine D3 | pEC50 | 8.4 | Human | researchgate.net |

| Dopamine D4 | pEC50 | 6.8 | Human | researchgate.net |

| Dopamine D2 | Ki | 29 nM | Human |

Preferential D3 Receptor Agonism and its Preclinical Implications

Preclinical data consistently show that ropinirole has the highest affinity for the D3 receptor subtype, followed by D2 and then D4 receptors. This preferential binding to D3 receptors is a key feature of its pharmacological profile. The D3 receptors are highly concentrated in the limbic areas of the brain, which are associated with mood, motivation, and emotion.

The clinical significance of this D3 preference is an area of ongoing research. It has been hypothesized that this selectivity may contribute to ropinirole's effects on non-motor symptoms. The preferential agonism at D3 receptors may underlie some of the compound's neuropsychiatric effects observed in preclinical models.

Assessment of Interactions with Non-Dopaminergic Receptor Systems (e.g., α2-adrenoceptors, 5-HT1A, 5-HT2)

Ropinirole's selectivity for the D2-like receptor family is further underscored by its limited interaction with other neurotransmitter systems. Studies have shown that ropinirole has weak activity at α2-adrenoceptors and 5-HT2 receptors.

Conversely, it displays negligible affinity for a range of other receptor types. These include dopamine D1-like receptors, 5-HT1A receptors, benzodiazepine (B76468) receptors, GABA receptors, muscarinic receptors, and both alpha-1 and beta-adrenoceptors. This high degree of selectivity minimizes off-target effects that could arise from interactions with other receptor systems.

Mechanisms of Action at the Preclinical Cellular and Subcellular Level

Modulatory Effects on Neuronal Activity (e.g., striatal neuronal firing rates in animal models)

Ropinirole exerts its effects by modulating neuronal activity within key brain regions, such as the striatum and substantia nigra. Its mechanism is thought to involve the enhancement of striatal neuronal firing rates through the selective activation of D2-dopamine receptors. researchgate.netnih.gov By stimulating postsynaptic D2 receptors within the brain's caudate-putamen system, ropinirole influences neuronal circuits that control body movement. nih.gov In animal models of Parkinson's disease, this stimulation of postsynaptic D2 receptors has been shown to improve motor function.

In Vitro Studies on G-Protein-Coupled Receptor Signaling Pathways (e.g., inhibition of adenylyl cyclase, activation of potassium channels)

Dopamine D2-like receptors, the primary targets of ropinirole, are G-protein-coupled receptors (GPCRs). The activation of these receptors by an agonist like ropinirole initiates a cascade of intracellular signaling events.

In vitro studies have elucidated the specific pathways modulated by ropinirole. As an agonist, it acts on G-protein-coupled inhibitory neurons. researchgate.net This interaction leads to the inhibition of the enzyme adenylyl cyclase, which in turn reduces the intracellular levels of the second messenger cyclic AMP (cAMP). researchgate.net Concurrently, this signaling pathway involves the inhibition of calcium channels and the activation of potassium channels. researchgate.net This combination of subcellular actions ultimately modulates neuronal excitability and function.

Selective Activation of D3 Receptors and Related Preclinical Neurobiological Outcomes

Ropinirole Hydrochloride is a non-ergoline dopamine agonist that demonstrates high relative in vitro specificity and full intrinsic activity at the D2-like family of dopamine receptors, which includes the D2, D3, and D4 subtypes. drugs.compatsnap.com Preclinical pharmacological studies have consistently characterized Ropinirole as having a notable binding preference for the D3 receptor subtype over the D2 or D4 receptors. drugs.comwikipedia.orgdrugbank.com This selectivity profile is a key aspect of its pharmacological character.

In radioligand binding studies using human receptor clones, Ropinirole displayed a 20-fold greater affinity for the D3 receptor compared to the D2 receptor. nih.gov Functional assays, which measure the compound's ability to activate the receptor, also demonstrated this preference, showing a 10-fold selectivity for the human D3 receptor over the D2 receptor. nih.govnih.gov Ropinirole acts as a full agonist at human D2, D3, and D4 receptors. nih.govnih.gov

Regarding its deuterated analogue, Ropinirole-d3, the available scientific literature primarily identifies it as a stable isotope-labeled version of Ropinirole, often used as a tracer for quantification in research. Specific preclinical studies detailing a distinct pharmacological profile or differential neurobiological outcomes for Ropinirole-d3 compared to the parent compound are not extensively available. Therefore, the characterization of D3 receptor activation is based on data from Ropinirole.

The functional potency of Ropinirole at the human dopamine D2-like receptor subtypes has been quantified, further establishing its D3-selectivity.

Functional Potency of Ropinirole at Human Dopamine D2-like Receptors

| Receptor Subtype | pEC50 Value (Mean ± SEM) |

|---|---|

| Human D2 | 7.4 ± 0.1 |

| Human D3 | 8.4 ± 0.1 |

| Human D4 | 6.8 ± 0.1 |

Data from functional assays measuring extracellular acidification rate in Chinese hamster ovary (CHO) cells expressing human dopamine receptor subtypes. nih.govnih.gov The pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

Binding affinity data further corroborates the selectivity of Ropinirole for the D3 receptor.

Binding Affinity (Ki) of Ropinirole at Human Dopamine Receptors

| Receptor Subtype | Ki Value (nM) |

|---|---|

| Human D2 | 29 |

| Human D3 | 2.9 to 19 |

Data from various preclinical binding affinity studies. guidetopharmacology.orgnih.gov Ki represents the inhibition constant, with lower values indicating higher binding affinity.

The selective activation of D3 receptors by Ropinirole is associated with distinct neurobiological outcomes observed in preclinical models. While stimulation of D2-type receptors in the caudate-putamen is believed to underlie its efficacy in animal models of Parkinson's disease, drugs.com its high affinity for D3 receptors, which are concentrated in limbic areas of the brain, may be responsible for some of its other effects. wikipedia.orgdrugbank.com

Preclinical studies in animal models of Parkinson's disease have shown that Ropinirole can improve motor function. drugs.com For instance, it reverses motor and behavioral deficits in MPTP-lesioned marmosets and stimulates contralateral circling in 6-OHDA-lesioned mice, which are standard models for assessing antiparkinsonian activity. nih.govresearchgate.net

Beyond motor control, the D3 receptor agonism of Ropinirole has been linked to modulation of cognitive and behavioral processes, particularly those related to impulse control. ubc.ca Studies suggest that Ropinirole's high D3 affinity is a potential mediator of its effects on proactive inhibition, a form of impulse control that involves anticipating the need to stop an action. biorxiv.orgnih.govnih.govresearchgate.net In preclinical models, chronic administration of Ropinirole has been studied for its effects on decision-making and risk-taking behaviors. ubc.ca Other research in larval zebrafish demonstrated that Ropinirole can modulate locomotor activity and up-regulate transcripts related to the GABAergic and glutamatergic neurotransmitter systems, suggesting a broader neurobiological impact beyond the dopaminergic system. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| Ropinirole |

| Ropinirole D3 Hydrochloride |

| Ropinirole Hydrochloride |

| Ropinirole-d3 |

| Dopamine |

| Bromocriptine |

| Apomorphine |

| 1-dopa |

| Benserazide |

| Haloperidol |

| Quinpirole |

| Atropine |

| Reserpine |

| Oxotremorine |

| 6-hydroxydopamine (6-OHDA) |

Metabolic Pathway Elucidation and Enzyme Kinetics of Ropinirole in Vitro and Preclinical Studies

Identification and Characterization of Cytochrome P450 Enzymes

In vitro studies, particularly those utilizing human liver microsomes, have been instrumental in identifying the cytochrome P450 (CYP) isoenzymes responsible for the biotransformation of Ropinirole (B1195838).

Primary Role of CYP1A2 in Ropinirole Biotransformation (In Vitro Human Liver Microsome Studies)

The principal enzyme responsible for the metabolism of Ropinirole at clinically relevant concentrations is cytochrome P450 1A2 (CYP1A2). nih.govsemanticscholar.orgnih.gov Studies using human liver microsomes have demonstrated that Ropinirole's metabolism involves at least two enzymes for its main pathways, characterized by different binding affinities. nih.govsemanticscholar.orgnih.gov A high-affinity component, which is most relevant at therapeutic doses, is attributed to CYP1A2. nih.govsemanticscholar.orgnih.gov

The critical role of CYP1A2 is confirmed by several key findings from in vitro experiments:

Selective Inhibition : Pre-incubation of human liver microsomes with furafylline, a selective inhibitor of CYP1A2, effectively abolished the high-affinity component of Ropinirole metabolism. nih.govsemanticscholar.orgnih.gov

Recombinant Enzymes : Incubating Ropinirole directly with microsomes derived from cells specifically engineered to express CYP1A2 resulted in the ready production of its major metabolites, N-despropyl ropinirole and various hydroxy metabolites. nih.govsemanticscholar.orgnih.gov

Correlation Studies : Multivariate correlation analyses have shown a strong relationship between Ropinirole metabolism and the activity of CYP1A2. nih.govsemanticscholar.orgnih.gov

These convergent lines of evidence firmly establish CYP1A2 as the primary catalyst in the biotransformation of Ropinirole. nih.govresearchgate.netresearchgate.net

Table 1: Enzyme Kinetic Data for Ropinirole Metabolism in Human Liver Microsomes

| Kinetic Parameter | Value | Associated Enzyme (Component) | Source |

|---|---|---|---|

| KM (High Affinity) | 5-87 µM | CYP1A2 | nih.govsemanticscholar.orgnih.gov |

| KM (Low Affinity) | Approx. 2 orders of magnitude greater than high-affinity KM | Other enzymes (e.g., CYP3A) | nih.govsemanticscholar.orgnih.gov |

Secondary Contributions of Other P450 Isoenzymes (e.g., CYP3A)

While CYP1A2 is the dominant enzyme, other P450 isoenzymes contribute to Ropinirole metabolism, particularly at higher, supra-therapeutic concentrations. nih.govsemanticscholar.org In vitro studies have indicated a minor role for CYP3A. nih.govsemanticscholar.orgnih.gov This was demonstrated by experiments showing that ketoconazole, a known inhibitor of CYP3A, caused some inhibition of Ropinirole's metabolism. nih.govsemanticscholar.orgnih.gov At doses higher than those used clinically, CYP3A4 and potentially CYP2D6 may also be involved. biotech-asia.orgwikipedia.org However, the contribution of these secondary enzymes is considered minor under normal therapeutic conditions. nih.govsemanticscholar.org

Elucidation of Major Metabolic Pathways

The biotransformation of Ropinirole proceeds via two primary metabolic routes, which have been clearly identified through in vitro and preclinical studies.

N-Despropylation as a Key Metabolic Route

One of the two most important metabolic pathways for Ropinirole is N-despropylation. nih.govsemanticscholar.orgnih.govbiotech-asia.orgdrugbank.com This reaction involves the removal of one of the propyl groups from the tertiary amine of the Ropinirole molecule. The resulting product is the N-despropyl metabolite, a major metabolite found in urine. nih.govdrugbank.com This pathway is heavily mediated by the CYP1A2 enzyme. nih.govnih.gov

Hydroxylation Metabolite Formation

Concurrent with N-despropylation, hydroxylation is the other key metabolic pathway for Ropinirole. nih.govsemanticscholar.orgnih.govbiotech-asia.orgdrugbank.com This process involves the addition of a hydroxyl group to the indole (B1671886) ring structure of the molecule. This leads to the formation of various hydroxy metabolites. biotech-asia.orgdrugbank.com Like N-despropylation, this pathway is also catalyzed primarily by CYP1A2. nih.govnih.gov

Table 2: Major Metabolites of Ropinirole

| Metabolite | Metabolic Pathway | Further Metabolism | Source |

|---|---|---|---|

| N-despropyl ropinirole | N-Despropylation | Converted to carbamyl glucuronide, carboxylic acid, and N-despropyl hydroxy metabolites | nih.govbiotech-asia.orgdrugbank.com |

| Hydroxy metabolites (e.g., 7-hydroxy ropinirole) | Hydroxylation | Rapidly glucuronidated | nih.govbiotech-asia.orgdrugbank.comresearchgate.net |

In Vitro Enzyme Kinetic Investigations

In vitro studies utilizing human liver microsomes have been instrumental in characterizing the enzymatic processes responsible for the biotransformation of ropinirole. nih.govsemanticscholar.org These investigations have revealed that ropinirole is primarily metabolized through two major pathways: N-despropylation and hydroxylation. nih.govsemanticscholar.orgresearchgate.net Detailed kinetic analyses have further elucidated the complexity of these pathways, indicating the involvement of multiple enzymes with distinct affinities for the substrate. nih.gov

Enzyme kinetic studies have demonstrated that both the N-despropylation and hydroxylation pathways of ropinirole are characterized by the contribution of at least two distinct enzymatic components. nih.govsemanticscholar.orgresearchgate.net This is evidenced by biphasic kinetics, which can be resolved into a high-affinity, low-capacity component and a low-affinity, high-capacity component.

The high-affinity component is characterized by a low Michaelis-Menten constant (KM), indicating a strong binding affinity for ropinirole. This component is considered to be primarily responsible for the metabolism of the compound at lower, clinically relevant concentrations. nih.govsemanticscholar.org Research has determined the KM value for this high-affinity component to be in the range of 5-87 µM. nih.govresearchgate.net

Conversely, a low-affinity component becomes significant at higher concentrations of ropinirole. This component has a KM value that is approximately two orders of magnitude greater than that of the high-affinity component, signifying a much weaker binding affinity. nih.govresearchgate.net

| Metabolic Component | Affinity | Michaelis-Menten Constant (KM) | Predominant at |

|---|---|---|---|

| Component 1 | High | 5-87 µM nih.govresearchgate.net | Lower, clinically relevant concentrations nih.govsemanticscholar.org |

| Component 2 | Low | ~100-fold higher than the high-affinity component nih.govresearchgate.net | Higher concentrations nih.govsemanticscholar.org |

To identify the specific cytochrome P450 (CYP) isoenzymes responsible for the observed high- and low-affinity metabolism of ropinirole, in vitro studies have employed a range of selective enzyme inhibitors and inducers.

Inhibition Studies Investigations using selective chemical inhibitors have been crucial in pinpointing the enzymes involved. The principal metabolic enzyme for ropinirole has been identified as the cytochrome P450 isoenzyme CYP1A2. researchgate.netnih.gov

Furafylline : Pre-incubation of human liver microsomes with furafylline, a specific and potent mechanism-based inhibitor of CYP1A2, was found to completely abolish the high-affinity component of ropinirole metabolism. nih.govsemanticscholar.orgresearchgate.net This finding provides strong evidence that CYP1A2 is the enzyme responsible for the high-affinity N-despropylation and hydroxylation of ropinirole. nih.gov

Ketoconazole : The use of ketoconazole, a well-known inhibitor of the CYP3A family of enzymes, resulted in some inhibition of ropinirole metabolism. nih.govsemanticscholar.org This indicates a minor contribution from CYP3A, likely corresponding to the low-affinity metabolic component that is active at higher substrate concentrations. nih.govsemanticscholar.org

Fluvoxamine : In studies with human hepatocytes, fluvoxamine, a selective inhibitor of human CYP1A2 and CYP2C19, was shown to almost completely inhibit the metabolism of ropinirole, further substantiating the primary role of CYP1A2. nih.gov

Ciprofloxacin (B1669076) : The CYP1A2 inhibitor ciprofloxacin has been observed to increase plasma concentrations of ropinirole in clinical settings, which is consistent with the in vitro finding that CYP1A2 is the principal metabolic enzyme. nih.gov

Induction Studies The potential for induction of the enzymes that metabolize ropinirole has also been considered.

Tobacco Smoke : Since CYP1A2 is the primary enzyme for ropinirole metabolism, substances known to induce this enzyme can increase the clearance of the drug. fda.gov Smoking is known to induce CYP1A2, and it is expected to increase the oral clearance of ropinirole. fda.gov

Niraparib (B1663559) : In vitro data have shown that the drug niraparib can induce CYP1A2. europa.eu This suggests that co-administration with ropinirole could potentially lead to increased metabolism of ropinirole, although this interaction requires further clinical investigation. europa.eu

| Modulator | Type | Primary Target Enzyme | Observed/Expected Effect on Ropinirole Metabolism |

|---|---|---|---|

| Furafylline | Inhibitor | CYP1A2 | Abolished the high-affinity metabolic component nih.govsemanticscholar.orgresearchgate.net |

| Ketoconazole | Inhibitor | CYP3A | Minor inhibition, suggesting a role in low-affinity metabolism nih.govsemanticscholar.org |

| Fluvoxamine | Inhibitor | CYP1A2 | Almost complete inhibition in human hepatocytes nih.gov |

| Ciprofloxacin | Inhibitor | CYP1A2 | Inhibition of metabolism nih.gov |

| Tobacco Smoke Components | Inducer | CYP1A2 | Expected to increase clearance fda.gov |

| Niraparib | Inducer | CYP1A2 | Potential to increase metabolism (based on in vitro data) europa.eu |

Advanced Analytical Methodologies for Ropinirole D3 Hydrochloride and Its Metabolites in Research Matrices

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of Ropinirole (B1195838) Hydrochloride in both bulk drug form and pharmaceutical preparations. akjournals.com Its versatility and reliability have led to the development of various methods tailored for specific analytical challenges.

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely employed technique for the routine analysis of Ropinirole. Numerous studies have focused on developing simple, precise, and accurate RP-HPLC methods for its estimation. rjptonline.orgjocpr.com These methods are typically validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, sensitivity, and robustness. rjptonline.orgijpbs.com

A common approach involves using a C8 or C18 stationary phase with a mobile phase consisting of a buffer and an organic modifier. rjptonline.orgjocpr.comijpbs.com For instance, one method utilized a Phenomenex C8 column with a mobile phase of 0.1% orthophosphoric acid (pH 2.61) and methanol (B129727) (50:50 v/v), achieving a retention time of 2.91 minutes. rjptonline.org Another method employed a Hypersil C18 column with 0.05M glacial acetic acid (pH 3) and acetonitrile (B52724) (50:50 v/v), resulting in a retention time of 4.037 minutes. jocpr.comresearchgate.netijddr.in Detection is most commonly performed using a UV detector, with the maximum absorbance for Ropinirole HCl observed at approximately 250 nm. akjournals.comijpbs.comresearchgate.netijddr.in

The developed methods demonstrate good linearity over a range of concentrations. jocpr.comresearchgate.netistanbul.edu.tr For example, linearity has been established in ranges of 1-100 µg/mL, 4-12 µg/mL, and 0.5-10.0 µg/mL in different studies. rjptonline.orgjocpr.comistanbul.edu.tr The sensitivity of these methods is confirmed by low limits of detection (LOD) and quantification (LOQ). One study reported an LOD of 0.0007 µg/mL and an LOQ of 0.0021 µg/mL, indicating high sensitivity. rjptonline.org Another found the LOD and LOQ to be 0.061 and 0.184 μg mL−1, respectively. akjournals.com

| Parameter | Method 1 rjptonline.org | Method 2 jocpr.com | Method 3 ijpbs.com | Method 4 istanbul.edu.tr |

|---|---|---|---|---|

| Column | Phenomenex C8 (250 × 4.6mm, 5µm) | Hypersil C18 (BDS) | Phenomenex Luna C8 (250 X 4.6 mm, 5 μm) | Luna CN (250 x 4.6 mm I.D, 5 µm) |

| Mobile Phase | 0.1% Orthophosphoric acid (pH 2.61) : Methanol (50:50) | 0.05M Glacial Acetic Acid (pH 3) : Acetonitrile (50:50) | Potassium phosphate (B84403) buffer (pH 7.5) : Methanol (25:75) | Acetonitrile : 10 mM Nitric acid (pH 3.0) (75:25) |

| Flow Rate | 1.2 mL/min | 1.0 mL/min | 1.0 mL/min | Not Specified |

| Detection Wavelength | 248 nm | 250 nm | 250 nm | 250 nm |

| Retention Time | 2.91 min | 4.037 min | ~15 min | ~4 min |

| Linearity Range | 1-100 µg/mL | 4-12 µg/mL | 50-150% of 0.016 mg/mL | 0.5-10.0 µg/mL |

| % Recovery | Not Specified | 99.0-99.89% | 100.3-100.5% | 99.75-100.20% |

Stability-indicating methods are crucial for determining the intrinsic stability of a drug and for the analysis of stability samples. These methods must be able to separate the active pharmaceutical ingredient from its degradation products, ensuring that the analytical method is specific. akjournals.com For Ropinirole, stability-indicating HPLC methods have been developed by subjecting the drug to various stress conditions as per ICH guidelines, such as acid and base hydrolysis, oxidation, heat, and photolysis. akjournals.comnih.gov

In one study, Ropinirole was found to degrade significantly under oxidative and basic stress conditions, while remaining stable in acidic, aqueous, and photolytic conditions. researchgate.net A developed HPTLC method was able to resolve all degradation product peaks from the parent drug peak. nih.gov Another RP-HPLC method also demonstrated its stability-indicating capability by showing that degradation products resulting from stress testing did not interfere with the detection and assay of Ropinirole. akjournals.com The successful separation of the drug from its degradation products confirms the specificity and stability-indicating nature of the analytical method. akjournals.comnih.gov

Mass Spectrometry (MS)-Based Approaches

Mass spectrometry-based approaches are indispensable for the detailed analysis of Ropinirole and its metabolites, offering superior sensitivity and specificity compared to conventional HPLC with UV detection. nih.govmdpi.com These techniques are particularly vital for quantifying low concentrations of the drug in complex biological matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for both the identification and quantification of Ropinirole. nih.govnih.gov These methods combine the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. mdpi.com LC-MS/MS has been successfully used to develop rapid and robust methods for the determination of Ropinirole in human plasma. nih.govresearchgate.net These methods often involve a simple extraction step, such as solid-phase extraction or liquid-liquid extraction, followed by analysis using reversed-phase chromatography coupled with mass spectrometric detection. nih.govnih.gov The high sensitivity of LC-MS allows for detection at picogram levels, making it highly suitable for pharmacokinetic studies. nih.govresearchgate.net

Ultra-Performance Liquid Chromatography (UPLC), also known as Ultra-High-Performance Liquid Chromatography (UHPLC), utilizes columns with smaller particle sizes, which allows for higher resolution, increased speed, and greater sensitivity compared to conventional HPLC. measurlabs.com When coupled with tandem mass spectrometry (UPLC-MS/MS), it provides a highly sensitive and specific method for the determination of Ropinirole in biological samples. xml-journal.netnih.gov

A UPLC-MS/MS method developed for Ropinirole in human plasma demonstrated a lower limit of quantification of 0.02 µg/L, showcasing its high sensitivity. xml-journal.net This technique is particularly advantageous for therapeutic drug monitoring and pharmacokinetic studies where sample volume is limited and drug concentrations are low. xml-journal.netnih.gov The use of Multiple Reaction Monitoring (MRM) in tandem mass spectrometry enhances specificity by monitoring a specific precursor ion to product ion transition. xml-journal.netmdpi.com

| Technique | Matrix | Linear Range | Lower Limit of Quantification (LLOQ) | Key Advantages | Reference |

|---|---|---|---|---|---|

| LC-MS/MS | Human Plasma | 20-1,200 pg/mL | 20 pg/mL | Rapid, robust, sensitive to picogram levels | nih.gov |

| LC-MS/MS | Rat Plasma, Brain Homogenate | 0.01-20 ng/mL | 0.01 ng/mL | Accurate, precise, eliminates matrix effects | nih.gov |

| UPLC-MS/MS | Human Plasma | 0.02-5 µg/L | 0.02 µg/L | Rapid, highly sensitive and specific | xml-journal.net |

| UHPLC-MS/MS | Human Plasma | 80-4000 pg/mL | 80 pg/mL | Simultaneous determination with other drugs | nih.gov |

The use of stable isotopically labeled internal standards, such as deuterated analogues (e.g., Ropinirole-d3), is considered the gold standard in quantitative mass spectrometry. researchgate.net These internal standards have nearly identical chemical and physical properties to the analyte of interest. researchgate.net This similarity ensures that they behave similarly during sample preparation, extraction, and chromatographic separation, and experience similar ionization efficiency in the mass spectrometer. researchgate.nettexilajournal.com

By adding a known amount of the deuterated internal standard to the sample, any variability in the analytical process, including ion suppression or enhancement caused by the sample matrix, can be effectively compensated for. texilajournal.com This is because the ratio of the analyte signal to the internal standard signal remains constant, leading to more accurate and precise quantification. lcms.cz The use of a deuterated internal standard was a key component in a UPLC-MS/MS method for determining Ropinirole in human plasma, contributing to the method's robustness and reliability. xml-journal.net The co-elution of the deuterated standard with the analyte allows it to effectively correct for measurement errors that might arise. texilajournal.com

Spectrophotometric Analytical Methods

Spectrophotometry is a cornerstone of analytical chemistry, offering simple, cost-effective, and rapid means for the quantification of pharmaceutical compounds. These methods rely on the principle that every compound absorbs or transmits light over a specific wavelength range. For Ropinirole D3 Hydrochloride, like its non-deuterated counterpart, UV-Visible spectrophotometry is a widely applied technique.

UV Spectrophotometry

A straightforward and accessible method for the determination of Ropinirole Hydrochloride involves measuring its absorbance of ultraviolet light. nih.govsemanticscholar.org The compound exhibits a characteristic maximum absorbance (λmax) at approximately 250 nm in various solvents, including distilled water, methanol, and 0.1 N HCl. nih.govsemanticscholar.orgresearchgate.netresearchgate.net This technique is based on Beer-Lambert's law, which states that there is a linear relationship between the absorbance and the concentration of an analyte. nih.govsemanticscholar.org For Ropinirole Hydrochloride, this linear relationship has been consistently observed in concentration ranges such as 5-35 µg/mL. nih.govsemanticscholar.orgresearchgate.net

The molar absorptivity, a measure of how strongly the chemical species absorbs light at a given wavelength, has been reported to be 8.703 x 10³ L/mol·cm at 250 nm. nih.govsemanticscholar.orgresearchgate.net The simplicity of sample preparation and the speed of analysis make this a suitable method for routine quantification in bulk and simple dosage forms. nih.gov

First-Order Derivative Spectrophotometry

To enhance the specificity and resolve potential interferences from excipients or degradation products, first-order derivative spectrophotometry can be employed. This technique involves the mathematical differentiation of the zero-order absorption spectrum (absorbance vs. wavelength) with respect to wavelength. The resulting first-derivative spectrum shows sharp positive and negative peaks, and the amplitude can be measured at specific wavelengths.

For Ropinirole Hydrochloride, this method has been successfully developed and validated. In one such method, while the absorption maximum in the zero-order spectrum was at 249.0 nm, the first-order derivative spectrum yielded a sharp peak at 238.0 nm with a zero-crossing point at 249.0 nm. Another study identified a measurement wavelength of 262.58 nm for the first-order derivative spectrum. This approach can effectively eliminate the interference from background signals and improve the resolution of overlapping spectra, thereby increasing the method's specificity. researchgate.netresearchgate.net

Validation Parameters for Analytical Methods in Academic Research

The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose. It provides documented evidence that the procedure is reliable, reproducible, and accurate for the quantification of the analyte in a specific matrix. The International Council for Harmonisation (ICH) provides guidelines that are widely adopted for method validation in pharmaceutical analysis. researchgate.netrjptonline.orgakjournals.com

These parameters are fundamental to the validation of any quantitative analytical method.

Linearity : This parameter demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a given range. It is typically evaluated by linear regression analysis of the plot of signal versus analyte concentration. nih.govakjournals.com For UV spectrophotometric analysis of Ropinirole, linearity is often established over ranges like 5-35 µg/mL or 4-20 µg/mL, consistently yielding a high correlation coefficient (r²), often greater than 0.999. nih.govsemanticscholar.org

Accuracy : Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies, where a known amount of pure drug is added to a sample matrix and the mixture is analyzed. researchgate.net The percentage recovery is then calculated. For Ropinirole analytical methods, accuracy is typically demonstrated by recovery values between 98% and 102%. ijpbs.com

Precision : Precision expresses the degree of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually assessed at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility. akjournals.comistanbul.edu.tr Results are expressed as the relative standard deviation (%RSD). For Ropinirole methods, %RSD values for intra-day and inter-day precision are generally well below the acceptable limit of 2%. istanbul.edu.trresearchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ) : The LOD is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with acceptable precision and accuracy. akjournals.com The LOQ is the lowest concentration that can be determined with acceptable precision and accuracy. akjournals.com These values are crucial for determining the sensitivity of the method. rjptonline.org They can be calculated based on the standard deviation of the response and the slope of the calibration curve. akjournals.com For HPLC methods, which are generally more sensitive than UV spectrophotometry, the LOD and LOQ for Ropinirole have been reported to be as low as 0.0007 µg/mL and 0.0021 µg/mL, respectively. rjptonline.org

Specificity : This is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.netakjournals.com In spectrophotometry, specificity can be enhanced by using the first-order derivative technique, which can resolve the drug's spectrum from that of potential interferents. researchgate.net

Robustness : Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. akjournals.comistanbul.edu.tr For instance, in HPLC, this could include minor changes in mobile phase composition, pH, or flow rate. akjournals.com The low RSD values obtained after introducing such changes indicate the method's robustness. akjournals.com

Ruggedness : Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, different analysts, or different instruments. akjournals.com An RSD of less than 2.1% between analyses by two different analysts indicates good ruggedness. akjournals.com

Data Tables

Table 1: Linearity Data for Spectrophotometric Analysis of Ropinirole Hydrochloride

| Method | Wavelength (nm) | Range (µg/mL) | Regression Equation | Correlation Coefficient (r²) |

|---|---|---|---|---|

| UV Spectrophotometry nih.gov | 250 | 5-35 | y = 0.0293x + 0.00357 | 0.9998 |

| UV Spectrophotometry researchgate.net | 249 | 5-25 | Not Reported | 0.999 |

| First-Order Derivative | 238 | Not Reported | Not Reported | Not Reported |

Table 2: Accuracy and Precision Data for Ropinirole Hydrochloride Analysis

| Method | Parameter | Concentration Level | Results |

|---|---|---|---|

| UV Spectrophotometry | Accuracy (% Recovery) | 80%, 100%, 120% | 99.79% - 100.68% |

| HPLC istanbul.edu.tr | Accuracy (% Recovery) | 0.5, 5.0, 10.0 µg/mL | 99.75% - 100.20% |

| HPLC istanbul.edu.tr | Intra-day Precision (%RSD) | 0.5, 5.0, 10.0 µg/mL | 0.38 - 1.69 |

| HPLC istanbul.edu.tr | Inter-day Precision (%RSD) | 0.5, 5.0, 10.0 µg/mL | 0.45 - 1.95 |

Table 3: Sensitivity (LOD & LOQ) Data for Ropinirole Hydrochloride Analysis

| Method | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |

|---|---|---|

| HPLC akjournals.com | 0.061 | 0.184 |

Academic and Research Applications of Ropinirole D3 Hydrochloride

Utilization as a Stable Isotope Internal Standard in Bioanalytical Assays

In the field of bioanalysis, particularly in studies employing mass spectrometry, stable isotope-labeled compounds are the gold standard for use as internal standards. Ropinirole (B1195838) D3 Hydrochloride is ideally suited for this role in the quantitative analysis of ropinirole in complex biological matrices.

The accurate measurement of drug concentrations in biological fluids and tissues is fundamental to pharmacokinetic (PK) and pharmacodynamic (PD) studies. In preclinical research, Ropinirole D3 Hydrochloride facilitates the precise quantification of ropinirole in samples such as plasma, brain homogenate, and microdialysate. nih.gov Because the deuterated standard is chemically identical to the analyte (ropinirole), it exhibits the same behavior during sample extraction, chromatography, and ionization in the mass spectrometer. This allows it to serve as a reliable reference for calculating the concentration of the unlabeled drug.

For instance, robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed and validated for determining ropinirole concentrations in rat plasma and brain tissue. nih.gov These assays are crucial for evaluating drug exposure and distribution following administration in preclinical models. nih.gov The use of a stable isotope-labeled internal standard like this compound is integral to achieving the high accuracy and precision required for these studies.

| Biological Matrix | Validated Dynamic Range (ng/mL) | Analytical Technique |

|---|---|---|

| Rat Plasma | 0.01 - 20 | LC-MS/MS |

| Rat Brain Homogenate | 0.01 - 20 | LC-MS/MS |

| Rat Microdialysate | 0.1 - 200 | LC-MS/MS |

Biological samples contain numerous endogenous components (lipids, proteins, salts) that can interfere with the ionization of an analyte in a mass spectrometer, a phenomenon known as the "matrix effect." This interference can lead to either suppression or enhancement of the signal, causing inaccurate quantification.

The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to compensate for these matrix effects. nih.gov Since the internal standard co-elutes with the analyte and is affected by matrix interference in the same way, the ratio of the analyte signal to the internal standard signal remains constant. This normalization corrects for variations in sample preparation and instrumental response, thereby significantly improving the accuracy, precision, and reproducibility of the bioanalytical method. nih.gov

Metabolic Flux and Pathway Tracing Studies (In Vitro and Ex Vivo)

This compound is an invaluable tool for investigating the metabolic fate of ropinirole. By administering the deuterated compound, researchers can distinguish the drug and its subsequent metabolites from any endogenously present compounds, allowing for clear pathway tracing.

Ropinirole undergoes extensive metabolism in the liver. nih.gov The principal metabolic enzyme involved is the cytochrome P450 isoenzyme CYP1A2. nih.govresearchgate.netijddr.in Studies in various preclinical species and humans have identified two major metabolic pathways: N-depropylation and hydroxylation of the aromatic ring. researchgate.netnih.gov

By using this compound in in vitro systems, such as liver microsomes or hepatocytes, or in ex vivo samples from preclinical studies, researchers can:

Identify Metabolites: The mass shift caused by the deuterium (B1214612) atoms allows for the unambiguous identification of metabolites derived from the administered drug.

Determine Formation Rates: The kinetics of metabolite formation can be precisely measured, providing insights into the efficiency of different biotransformation pathways.

Characterize Enzyme Contribution: By using specific chemical inhibitors or recombinant enzymes, the contribution of enzymes like CYP1A2 and CYP3A4 to ropinirole's metabolism can be quantified. ijddr.in

| Metabolic Pathway | Resulting Metabolite | Primary Enzyme | Notes |

|---|---|---|---|

| N-depropylation | N-despropyl ropinirole (SKF-104557) | CYP1A2 | Major pathway in monkeys and humans. nih.gov |

| Aromatic Hydroxylation | 7-hydroxy ropinirole (SKF-89124) | CYP1A2 | Major pathway in rats. nih.gov This metabolite retains significant dopamine (B1211576) agonist activity. nih.gov |

| Further Oxidation | Carboxylic acid derivatives | - | Formed from further metabolism of primary metabolites. nih.gov |

| Conjugation | Glucuronide conjugates | UGTs | Metabolites are further processed for excretion. nih.gov |

Pharmacokinetic studies are essential for understanding how a drug is absorbed, distributed, metabolized, and eliminated (ADME). This compound can be administered to preclinical animal models to study its turnover and clearance. The elimination half-life of ropinirole is approximately 6 hours. nih.govnih.gov By tracking the concentration of the deuterated parent drug and its labeled metabolites over time, researchers can accurately model its pharmacokinetic profile.

This approach allows for the precise determination of key parameters such as:

Clearance (CL): The rate at which the drug is removed from the body. The oral clearance of ropinirole is approximately 47 L/hr. fda.gov

Volume of Distribution (Vd): The extent to which a drug is distributed in body tissues. Ropinirole has a large volume of distribution of 7.5 L/kg. nih.gov

Half-Life (t½): The time required for the drug concentration to decrease by half. nih.gov

These preclinical data are vital for predicting the pharmacokinetic behavior of the drug in humans and for establishing a foundation for clinical studies.

Preclinical Pharmacological and Biochemical Investigations

In pharmacological and biochemical research, this compound can be used interchangeably with the unlabeled compound to investigate its mechanism of action, assuming the deuterium substitution does not significantly alter its binding properties (the kinetic isotope effect is negligible for this purpose). Ropinirole is a selective dopamine D2-like receptor agonist, with a high affinity for the D2, D3, and D4 receptor subtypes. ijddr.innih.gov

Biochemical investigations have characterized its receptor binding profile. It has a high affinity for the D2 receptor, with a reported Ki of 29 nM. medchemexpress.com Its affinity for D3 receptors is 10-20 fold higher than for D2 and D4 receptors. medchemexpress.com In contrast, it has weak activity at α2-adrenoceptors and 5-HT2 receptors and virtually no affinity for D1, 5-HT1, benzodiazepine (B76468), GABA, or adrenergic receptors. ijddr.innih.gov

Preclinical pharmacological studies in rodent and primate models of Parkinson's disease have demonstrated the functional consequences of this receptor activity. In 6-OHDA-lesioned mice, ropinirole induces contralateral circling, a standard behavioral test for dopamine agonist activity. nih.gov In marmosets treated with MPTP (a neurotoxin that induces parkinsonian symptoms), ropinirole was shown to reverse motor and behavioral deficits. nih.gov Such studies are critical for establishing the compound's potential therapeutic efficacy and for understanding the role of specific dopamine receptor subtypes in motor control. The development of novel ropinirole analogues is also an active area of research to probe the structural requirements of the dopamine D2 receptor. rsc.org

| Receptor Target | Affinity/Activity | Reference |

|---|---|---|

| Dopamine D2 | High affinity agonist (Ki = 29 nM) | nih.govmedchemexpress.com |

| Dopamine D3 | High affinity agonist (pEC50 = 8.4) | medchemexpress.com |

| Dopamine D4 | Agonist (pEC50 = 6.8) | medchemexpress.com |

| Dopamine D1 | No affinity | nih.govmedchemexpress.com |

| α2-adrenoceptors | Weakly active | nih.gov |

| 5-HT2 receptors | Weakly active | nih.gov |

| 5-HT1, Benzodiazepine, GABA | Inactive / No affinity | nih.gov |

In Vitro Model Development for Drug Screening and Mechanism-of-Action Studies (e.g., iPSC-derived neurons)

The advent of induced pluripotent stem cell (iPSC) technology has revolutionized disease modeling and drug discovery, particularly for neurodegenerative diseases. Ropinirole has been a key compound in studies utilizing iPSC-derived neurons to investigate disease mechanisms and screen for potential therapeutic agents.

In the context of Amyotrophic Lateral Sclerosis (ALS), multiphenotype screening using iPSC-derived motor neurons from patients identified Ropinirole as a promising therapeutic candidate. nih.govresearchgate.net Research demonstrated that Ropinirole could ameliorate several ALS-related phenotypes in vitro, including neurite retraction, cell death, and the accumulation of abnormal protein aggregates. nih.govresearchgate.net These effects were observed in motor neurons with mutations in the TARDBP and FUS genes, as well as in those from sporadic ALS cases. nih.govresearchgate.net

Further mechanism-of-action studies using human iPSC-derived dopaminergic neurons have explored Ropinirole's effects on neuronal plasticity. One study found that both Ropinirole and another dopamine agonist, Pramipexole, promoted structural plasticity by producing dose-dependent increases in dendritic arborization and soma size. semanticscholar.org This neurotrophic effect was found to be mediated through D3 receptors, involving the Brain-Derived Neurotrophic Factor (BDNF) and mTOR signaling pathways. semanticscholar.org The effects were successfully blocked by selective D3 receptor antagonists, confirming the crucial role of this receptor in the observed structural changes. semanticscholar.org These findings not only highlight the utility of iPSC-derived neurons as a translational model but also elucidate the molecular pathways through which D3 receptor agonists like Ropinirole exert their neuroplastic effects. semanticscholar.org

| In Vitro Model | Cell Type | Key Findings | Reference |

| Amyotrophic Lateral Sclerosis (ALS) | iPSC-derived Motor Neurons | Ropinirole improves ALS phenotypes including neurite retraction, cell death, and abnormal protein aggregation. | nih.govresearchgate.net |

| Neuronal Plasticity | iPSC-derived Dopaminergic Neurons | Ropinirole increases dendritic arborization and soma size via D3 receptor-mediated BDNF and mTOR signaling pathways. | semanticscholar.org |

Receptor Occupancy and Binding Studies in Animal Brain Tissues

Understanding how a compound interacts with its molecular targets in the brain is fundamental to neuroscience research. Ropinirole's high affinity for D3 receptors, which are densely expressed in limbic brain regions like the nucleus accumbens, makes it a valuable tool for studying the function of this receptor subtype. drugbank.comnih.gov

Receptor binding and occupancy studies in animal models have been crucial for confirming Ropinirole's mechanism of action. Autoradiographic assays in rat models of Parkinson's disease have been used to visualize and quantify the binding to D2 and D3 receptors in the striatum. nih.gov In one such study, researchers overexpressed D2 and D3 receptors in the dopamine-denervated striatum of rats. nih.gov Subsequent administration of Ropinirole revealed that its therapeutic effects were significantly enhanced in animals with overexpression of both receptor subtypes, confirming their role as key targets for the drug's action. nih.gov These studies also demonstrated normalized D2 and D3 receptor binding in the ventral striatum following the genetic intervention. nih.gov

Positron Emission Tomography (PET) is another powerful technique used to determine receptor occupancy in vivo. Studies using PET with specific radioligands can quantify the degree to which a drug like Ropinirole occupies its target receptors at different concentrations, providing a link between pharmacokinetics and pharmacodynamics. informahealthcare.com This information is vital for interpreting the results of behavioral studies and for predicting therapeutic effects. The distribution of D2-like receptors, including D2, D3, and D4, has been extensively mapped in the animal brain, showing high concentrations of D2 receptors in the striatum, hypothalamus, and thalamus, while D3 receptors are more concentrated in limbic structures. nih.gov Ropinirole's activity across these D2-like receptors allows for the investigation of these distinct but interconnected neural circuits. unica.it

Behavioral Pharmacology in Animal Models (e.g., emotionality, locomotor activity)

This compound is utilized in behavioral pharmacology to dissect the role of the D2/D3 dopaminergic pathways in regulating complex behaviors in animal models. These studies provide insights into the neurobiological basis of motor control, mood, and motivation.

Locomotor Activity: The role of dopamine in motor control is well-established, and dopamine agonists are frequently studied for their effects on locomotor activity. In a rat model of Parkinson's disease, a subtherapeutic dose of Ropinirole was shown to improve the use of a previously akinetic forelimb and induce robust circling behavior, demonstrating its ability to stimulate motor pathways in a dopamine-depleted state. nih.gov However, in normal animals, the effect on locomotion can be dose-dependent. Studies have indicated that at certain doses, Ropinirole's primary impact is on emotionality, without significantly altering spontaneous motor activity. nih.gov This dissociation is critical for researchers trying to isolate the functions of different dopaminergic pathways (e.g., mesolimbic for emotion vs. nigrostriatal for motor control).

Reward and Motivation: The dopaminergic system is central to reward processing and motivation. Studies using the conditioned place preference (CPP) paradigm in rats have investigated Ropinirole's influence on the rewarding effects of other substances. One study found that Ropinirole could attenuate the expression and reinstatement of morphine-induced CPP. frontiersin.org This suggests that Ropinirole, by acting on the dopaminergic system, can modulate the neuro-adaptive changes associated with drug dependence and seeking behaviors. frontiersin.org

The following table summarizes key findings from behavioral studies in animal models:

| Behavioral Domain | Animal Model | Key Findings with Ropinirole | Reference |

|---|---|---|---|

| Emotionality | Rat | Induced anxiolytic- and antidepressive-like effects. | nih.gov |

| Locomotor Activity | Rat (Parkinson's Model) | Improved use of akinetic forelimb and induced circling behavior. | nih.gov |

| Locomotor Activity | Rat (Normal) | No robust effects on spontaneous locomotion at doses affecting emotionality. | nih.gov |

| Reward/Motivation | Rat | Attenuated the expression and reinstatement of morphine-induced conditioned place preference. | frontiersin.org |

Future Directions and Emerging Research Avenues for Deuterated Ropinirole Analogues

Advances in Stereoselective Synthesis of Deuterated Ropinirole (B1195838)

The synthesis of deuterated Ropinirole analogues with high stereochemical purity is paramount, as the biological activity of the drug is dependent on its specific three-dimensional structure. Recent advancements in asymmetric catalysis offer promising routes to achieve this.

Transition-metal-catalyzed hydrogen isotope exchange (HIE) reactions have become a valuable tool for the selective incorporation of deuterium (B1214612). bohrium.com Catalysts based on metals like Ruthenium and Rhodium have shown remarkable efficiency and selectivity.

Ruthenium-catalyzed HIE : Ruthenium nanocatalysts can effectively deuterate complex molecules containing N-heterocycles, a core structural feature of Ropinirole. nih.gov These catalysts can utilize D₂ gas or D₂O as the deuterium source and have demonstrated high isotope incorporation in various substrates. nih.govnih.gov For a potential Ropinirole analogue, this method could be applied to achieve deuteration at specific C-H bonds, particularly those adjacent to the nitrogen atom in the indolinone ring system, which are often sites of metabolic oxidation. rsc.org Research has demonstrated the stereoretentive deuteration of α-chiral primary amines using ruthenium complexes and D₂O, achieving high deuterium incorporation (70–99%) while preserving the original stereochemistry. nih.gov

Rhodium-catalyzed Stereoselective Deuteration : Rhodium catalysts have been successfully employed for the stereoselective deuteration of benzylic C-H bonds. nih.gov This is particularly relevant to Ropinirole's structure. A doubly cationic rhodium complex can facilitate the deprotonation and subsequent deuteration of typically inert benzylic hydrogens with high stereoretention. nih.gov This method's potential has been demonstrated in the deuterium labeling of various pharmaceuticals. nih.govnih.gov

Developing a synthetic route for a deuterated Ropinirole analogue would likely involve a multi-step process, potentially using deuterated starting materials or applying these advanced catalytic HIE methods in the late stages of the synthesis. nih.govnih.gov The goal is to produce a chirally pure deuterated compound where the deuterium atoms are placed at metabolically vulnerable positions. rsc.org

| Catalyst Type | Deuterium Source | Key Advantage for Ropinirole Synthesis |

| Ruthenium Nanocatalysts | D₂ gas, D₂O | Effective for N-heterocycles; High isotope uptake. nih.gov |

| Rhodium Complexes | D₂O, Deuterated solvents | High stereoretention at benzylic C-H bonds. nih.govresearchgate.net |

| Achiral Hydrogen Transfer Catalysts | D₂O | Versatile for various amine structures. nih.gov |

Exploration of Deuterium Isotope Effects on Preclinical Pharmacological Profiles

The primary rationale for developing deuterated Ropinirole is to leverage the deuterium kinetic isotope effect (KIE) to improve its pharmacokinetic profile. nih.govdntb.gov.uaresearchgate.net The C-D bond is stronger than the C-H bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes, which are heavily involved in drug metabolism. nih.govnih.govresearchgate.net

Expected Pharmacokinetic Improvements:

Reduced Metabolism: Ropinirole is extensively metabolized by CYP1A2. By selectively placing deuterium at the primary sites of oxidation, the rate of metabolism can be significantly slowed. researchgate.net

Reduced Formation of Specific Metabolites: Deuteration can decrease the formation of certain metabolites, which might be associated with adverse effects. nih.gov

Metabolic Switching: A critical aspect to investigate in preclinical studies is the phenomenon of "metabolic switching" or "metabolic shunting". nih.goviaea.org When the primary metabolic pathway is blocked by deuteration, the drug's metabolism might be redirected to alternative, secondary pathways. nih.govosti.gov This can lead to the formation of novel metabolites or increased levels of minor metabolites, which could have different pharmacological or toxicological profiles. nih.gov Therefore, a comprehensive metabolic profiling of any deuterated Ropinirole analogue in preclinical models (e.g., human liver microsomes, animal models) is essential. iaea.orgosti.gov

| Pharmacokinetic Parameter | Expected Change with Deuteration | Rationale |

| Metabolic Clearance | Decrease | Slower C-D bond cleavage by CYP450 enzymes. nih.govnih.gov |

| Half-life (t½) | Increase | Reduced rate of elimination. researchgate.netnih.gov |

| Systemic Exposure (AUC) | Increase | Drug remains in circulation for a longer period. nih.gov |

| Metabolite Profile | Altered | Potential for "metabolic switching" to alternative pathways. iaea.orgosti.gov |

Integration with Advanced Omics Technologies for Comprehensive Biological Impact Assessment

To gain a holistic understanding of the biological effects of a deuterated Ropinirole analogue, future research must move beyond traditional pharmacological assays and integrate advanced "omics" technologies. oxfordglobal.com A multi-omics approach, combining genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive picture of the drug's mechanism of action and its impact on cellular networks. nygen.iomdpi.compharmalex.comnih.gov

Proteomics: This involves the large-scale study of proteins. Proteomic analysis can help identify the direct protein targets of the deuterated drug and its metabolites. It can also reveal off-target effects and changes in protein expression or signaling pathways that result from drug treatment. mdpi.com

Metabolomics: This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolites. Metabolomics can provide a real-time snapshot of the physiological state of a cell or organism. oxfordglobal.com For a deuterated Ropinirole analogue, metabolomic studies would be crucial for identifying all metabolites formed (including those from metabolic switching) and understanding the drug's impact on endogenous metabolic pathways. mdpi.com

By integrating these datasets, researchers can build comprehensive models of the drug's biological activity. oxfordglobal.compharmalex.com This systems biology approach is essential for predicting both efficacy and potential toxicity with greater accuracy before moving into clinical trials. nygen.ionih.gov

Development of Novel Analytical Approaches for Complex Biological Matrices

The development and preclinical evaluation of deuterated Ropinirole analogues necessitate robust and sensitive analytical methods to accurately quantify the parent drug and its metabolites in complex biological matrices like plasma, urine, and tissue homogenates. simbecorion.com

A primary challenge is the accurate determination of isotopic purity and the differentiation of various isotopologues (molecules that differ only in their isotopic composition) and isotopomers (isomers having the same number of each isotopic atom but differing in their positions). acs.org

High-Resolution Mass Spectrometry (HRMS): This is a cornerstone technique for the analysis of deuterated compounds. measurlabs.com HRMS instruments, such as Time-of-Flight (TOF) mass spectrometers, provide the mass accuracy and resolution required to distinguish between the deuterated drug and its non-deuterated counterpart, as well as their respective metabolites. researchgate.netnih.govcaltech.edualmacgroup.com This is critical for pharmacokinetic studies to track the fate of the deuterated molecule specifically.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While MS is essential for quantification, NMR spectroscopy plays a vital role in structural elucidation. sigmaaldrich.com It can confirm the precise location of deuterium atoms within the molecule and help identify the structures of novel metabolites. rug.nlchemrxiv.orgnih.gov Advanced NMR techniques can help differentiate between isotopomers, which is often difficult with MS alone. acs.org

Future research will focus on developing even more sensitive and high-throughput analytical methods, likely combining advanced liquid chromatography (LC) for separation with tandem mass spectrometry (MS/MS) for detection and quantification. almacgroup.com These methods must be rigorously validated to ensure they can reliably measure the concentrations of the deuterated Ropinirole analogue and its metabolites, addressing potential challenges like isotopic exchange during sample preparation and analysis. nih.govmusechem.com

| Analytical Technique | Primary Application | Key Advantage |

| LC-HRMS/MS | Quantification in biological matrices | High sensitivity and specificity for deuterated compounds. measurlabs.comresearchgate.net |

| NMR Spectroscopy | Structural elucidation, positional analysis | Confirms location of deuterium atoms; identifies isotopomers. acs.orgsigmaaldrich.com |

| Molecular Rotational Resonance (MRR) | Isotopic composition analysis | Provides a complete description of isotopic composition, including structural identity and percent composition of isotopomers. acs.org |

Q & A

Q. What validated analytical methods are recommended for quantifying Ropinirole Hydrochloride in pharmaceutical formulations?

A stability-indicating RP-HPLC method is widely used for quantification. Key parameters include:

- Column : C18 (250 mm × 4.6 mm, 5 µm)

- Mobile phase : Acetonitrile and phosphate buffer (pH 3.0, 30:70 v/v)

- Flow rate : 1.0 mL/min

- Detection : UV at 250 nm Validation metrics include precision (RSD <2%), recovery (98–102%), and linearity (2–10 µg/mL, R² >0.999). This method resolves degradation products (e.g., oxidative byproducts), ensuring specificity .

Q. What is the receptor selectivity profile of Ropinirole Hydrochloride, and how is it determined?

Ropinirole exhibits preferential agonism for D3 > D2 > D4 receptors. Selectivity is quantified via:

- Radioligand binding assays : Ki values (e.g., 29 nM for D2, lower Ki for D3 indicating higher affinity) .

- Functional assays : pEC50 values (e.g., 8.4 for hD3 vs. 7.4 for hD2) using cAMP inhibition in transfected cell lines . No affinity is observed for D1 or 5-HT2 receptors, confirmed via competitive binding studies .

Q. What pharmacokinetic parameters are critical in preclinical studies of Ropinirole Hydrochloride?

Key parameters include:

- Oral bioavailability : ~55% in humans, influenced by first-pass metabolism .

- Half-life : 6 hours, necessitating sustained-release formulations for prolonged efficacy .

- Metabolism : Primarily hepatic via CYP1A2 (70%) and CYP3A4 (10%), requiring drug-drug interaction studies .

- Clearance : 780 mL/min, with renal excretion accounting for <10% of elimination .

Advanced Research Questions

Q. How can researchers design experiments to evaluate Ropinirole’s neuroprotective effects in ALS models?

Methodology :

- iPSC-derived motor neurons : Generate patient-specific motor neurons to model ALS pathology (e.g., TDP-43 aggregation, oxidative stress) .

- Outcome metrics : Neurite length, apoptosis (caspase-3 activation), mitochondrial membrane potential (JC-1 staining), and protein aggregation (immunofluorescence) .

- Dosing : Preclinical studies use 0.05–1.0 mg/kg (subcutaneous) or 1–8 mg/day (oral) in rodent/primate models . Validation : Compare results to positive controls (e.g., riluzole) and assess biomarkers (e.g., plasma TDP-43 levels) .

Q. What methodologies address contradictions in Ropinirole’s receptor activation data across studies?

Discrepancies in receptor efficacy (e.g., D3 vs. D2 activation) may arise from:

- Assay differences : Binding assays (Ki) vs. functional assays (pEC50) .

- Cell type variability : Receptor density in transfected HEK293 cells vs. neuronal models . Resolution strategies :

- Use orthogonal assays (e.g., GTPγS binding for functional activity).

- Normalize data to receptor expression levels (qPCR/Western blot) .

Q. How can dissolution testing for extended-release formulations of Ropinirole Hydrochloride be optimized?

USP-based protocol :

- Apparatus : Paddle (50 rpm) at 37°C in 900 mL pH 6.8 phosphate buffer.

- Sinker use : Improves tablet immersion, reducing RSD from >15% to <5% .

- Sampling intervals : 1, 4, 8, and 24 hours to assess release kinetics. Data analysis : Fit to Higuchi or Korsmeyer-Peppas models to determine release mechanisms (e.g., diffusion vs. erosion) .

Q. What strategies improve buccal film formulations for Ropinirole delivery?

Formulation optimization :

- Polymer selection : HPMC (swelling index >80%) or Carbopol (bioadhesion force >10 N/cm²) .

- Plasticizers : Propylene glycol (10% w/w) enhances flexibility (folding endurance >200 cycles) .

- Evaluation : Measure surface pH (6.5–7.5), drug content uniformity (RSD <5%), and in vitro release (85% over 8 hours using Franz diffusion cells) .

Data Contradiction Analysis

Q. How do researchers reconcile conflicting reports on Ropinirole’s efficacy in Parkinson’s vs. ALS models?

- Mechanistic divergence : In Parkinson’s, efficacy is dopamine-replacement-driven; in ALS, neuroprotection via mitochondrial stabilization and anti-apoptotic effects dominate .

- Dose dependency : ALS models require higher doses (1–8 mg/kg) to mitigate oxidative stress vs. Parkinson’s (0.25–4 mg/day) .

- Biomarker validation : Cross-validate findings using CSF α-synuclein (Parkinson’s) and plasma TDP-43 (ALS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products